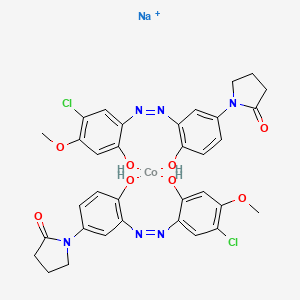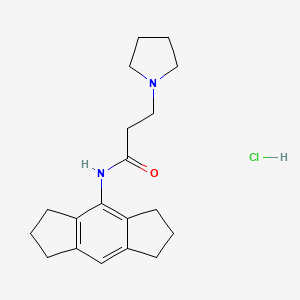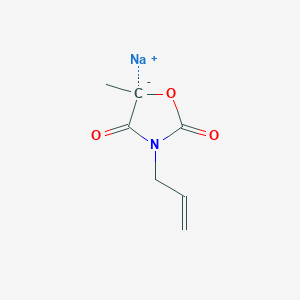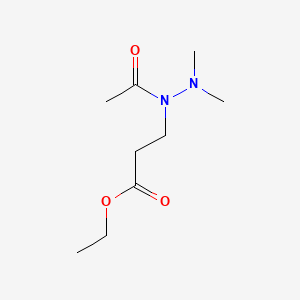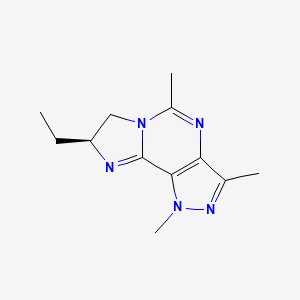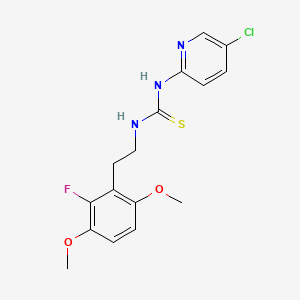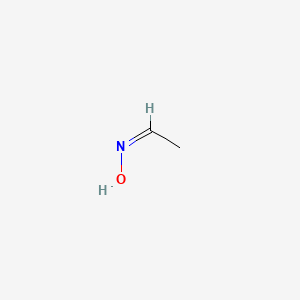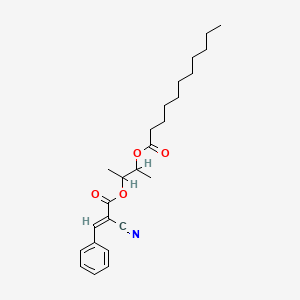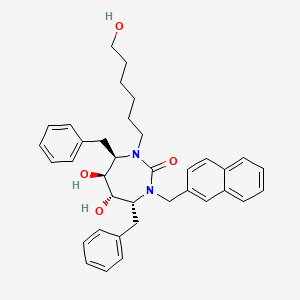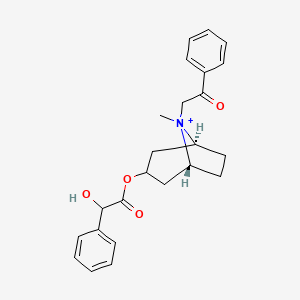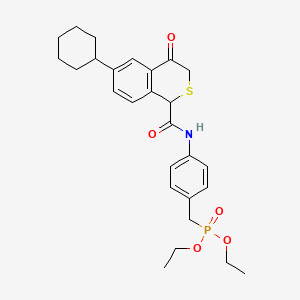
Phosphonic acid, ((4-(((6-cyclohexyl-3,4-dihydro-4-oxo-1H-2-benzothiopyran-1-yl)carbonyl)amino)phenyl)methyl)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, ((4-(((6-cyclohexyl-3,4-dihydro-4-oxo-1H-2-benzothiopyran-1-yl)carbonyl)amino)phenyl)methyl)-, diethyl ester is a complex organic compound with a unique structure that combines a phosphonic acid group with a benzothiopyran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, ((4-(((6-cyclohexyl-3,4-dihydro-4-oxo-1H-2-benzothiopyran-1-yl)carbonyl)amino)phenyl)methyl)-, diethyl ester typically involves multiple steps. The process begins with the preparation of the benzothiopyran core, followed by the introduction of the phosphonic acid group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can help achieve consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, ((4-(((6-cyclohexyl-3,4-dihydro-4-oxo-1H-2-benzothiopyran-1-yl)carbonyl)amino)phenyl)methyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphonic acid derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Phosphonic acid, ((4-(((6-cyclohexyl-3,4-dihydro-4-oxo-1H-2-benzothiopyran-1-yl)carbonyl)amino)phenyl)methyl)-, diethyl ester has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies related to enzyme inhibition, protein interactions, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating certain diseases.
Industry: It can be used in the development of new materials, coatings, and other industrial products.
Mécanisme D'action
The mechanism of action of phosphonic acid, ((4-(((6-cyclohexyl-3,4-dihydro-4-oxo-1H-2-benzothiopyran-1-yl)carbonyl)amino)phenyl)methyl)-, diethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the desired effects.
Comparaison Avec Des Composés Similaires
Phosphonic acid, ((4-(((6-cyclohexyl-3,4-dihydro-4-oxo-1H-2-benzothiopyran-1-yl)carbonyl)amino)phenyl)methyl)-, diethyl ester can be compared with other similar compounds, such as:
Phosphonic acid derivatives: These compounds share the phosphonic acid group but may have different substituents, leading to variations in their chemical properties and applications.
Benzothiopyran derivatives: These compounds have the benzothiopyran core but may lack the phosphonic acid group, resulting in different biological activities and uses.
Propriétés
Numéro CAS |
131007-47-1 |
|---|---|
Formule moléculaire |
C27H34NO5PS |
Poids moléculaire |
515.6 g/mol |
Nom IUPAC |
6-cyclohexyl-N-[4-(diethoxyphosphorylmethyl)phenyl]-4-oxo-1H-isothiochromene-1-carboxamide |
InChI |
InChI=1S/C27H34NO5PS/c1-3-32-34(31,33-4-2)17-19-10-13-22(14-11-19)28-27(30)26-23-15-12-21(20-8-6-5-7-9-20)16-24(23)25(29)18-35-26/h10-16,20,26H,3-9,17-18H2,1-2H3,(H,28,30) |
Clé InChI |
VEMOIQYSSIOEIL-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1=CC=C(C=C1)NC(=O)C2C3=C(C=C(C=C3)C4CCCCC4)C(=O)CS2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


